molecular formula C21H22O5 B1675293 Licochalcone D CAS No. 144506-15-0

Licochalcone D

Número de catálogo: B1675293
Número CAS: 144506-15-0
Peso molecular: 354.4 g/mol
Clave InChI: RETRVWFVEFCGOK-RMKNXTFCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Licochalcona D se puede sintetizar a través de varias rutas químicas. Un método común implica la reacción de condensación de Claisen-Schmidt entre 2,4-dihidroxiacetofenona y 4-hidroxibenzaldehído. Esta reacción típicamente requiere un catalizador básico como hidróxido de sodio o hidróxido de potasio y se lleva a cabo en un disolvente de etanol o metanol a temperatura ambiente .

Métodos de Producción Industrial: La producción industrial de Licochalcona D a menudo implica la extracción de raíces de regaliz seguida de procesos de purificación. La extracción generalmente se realiza utilizando disolventes como etanol o metanol, y luego se aísla el compuesto mediante técnicas cromatográficas, como la cromatografía líquida de alta resolución (HPLC) .

Análisis De Reacciones Químicas

Tipos de Reacciones: Licochalcona D experimenta varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes:

Productos Principales:

Aplicaciones Científicas De Investigación

Antioxidant and Anti-Senescent Effects

Licochalcone D exhibits notable antioxidant properties, which are crucial in mitigating oxidative stress—a key factor in cellular aging and senescence. Recent studies have demonstrated that this compound can ameliorate oxidative stress-induced senescence in human bone marrow mesenchymal stem cells (hBM-MSCs) and in vivo models.

Key Findings:

  • Mechanism : this compound activates AMP-activated protein kinase (AMPK) and promotes autophagy, leading to reduced oxidative stress markers such as p53 and p21 in treated cells .
  • In Vivo Evidence : In a study involving D-galactose-induced aging mice, this compound significantly decreased the expression of receptors for advanced glycation end products (RAGE), indicating its potential to combat neuroinflammation associated with aging .

Anti-Cancer Properties

This compound has shown promise as an anti-cancer agent, particularly against melanoma. Its mechanisms include inducing apoptosis and inhibiting cell migration and invasion.

Case Study: Melanoma Treatment

  • Cell Line : A375 human melanoma cells were treated with this compound.
  • Results :
    • Induction of apoptosis was confirmed through increased levels of pro-apoptotic proteins (Bax, caspase-3, and caspase-9) and decreased levels of the anti-apoptotic protein Bcl-2.
    • The compound inhibited cell proliferation and migration by downregulating matrix metalloproteinases (MMP-2 and MMP-9), which are critical for cancer cell invasion .

Metabolic Regulation

Recent research highlights the role of this compound in improving glucose metabolism, particularly in insulin-resistant conditions.

Key Findings:

  • Study on Hepatocytes : this compound enhanced glucose uptake and metabolism in insulin-resistant hepatocytes by activating the IRS/PI3K/Akt signaling pathway, promoting glycogen synthesis, and improving mitochondrial function .
  • Implications : These findings suggest that this compound could be beneficial in managing metabolic disorders such as type 2 diabetes.

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties, making it a candidate for preventing inflammation-related diseases.

Case Study: Skin Carcinogenesis Prevention

  • In studies involving epidermal growth factor (EGF) and phorbol ester-induced skin transformation models, this compound effectively suppressed cell proliferation and induced G1 phase arrest by modulating cyclin D1 and p21 expression.
  • The compound also decreased phosphorylation levels of AKT signaling pathways involved in cellular proliferation and survival, further supporting its role as a preventive agent against skin cancer .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Antioxidant ActivityAMPK activation, autophagy inductionReduced oxidative stress markers in senescent cells
Anti-Cancer PropertiesApoptosis induction, migration inhibitionDecreased proliferation in melanoma cells
Metabolic RegulationIRS/PI3K/Akt pathway activationEnhanced glucose metabolism in hepatocytes
Anti-Inflammatory EffectsModulation of EGF/AKT signalingSuppressed skin cell transformation

Mecanismo De Acción

Licochalcona D ejerce sus efectos a través de múltiples mecanismos:

Comparación Con Compuestos Similares

Licochalcona D es parte de una familia de licochalconas, que incluye Licochalcona A, B, C, E y H. En comparación con estos compuestos, Licochalcona D es única debido a su inhibición específica de NF-κB p65 y sus potentes propiedades anticancerígenas . Otras licochalconas pueden tener diferentes grados de actividades antioxidantes y antiinflamatorias, pero difieren en sus objetivos moleculares y vías.

Compuestos Similares:

    Licochalcona A: Conocida por sus fuertes actividades antiinflamatorias y antimicrobianas.

    Licochalcona B: Presenta propiedades antioxidantes significativas.

    Licochalcona C: Principalmente estudiada por sus efectos antiinflamatorios.

    Licochalcona E: Destaca por sus actividades anticancerígenas y antiinflamatorias.

    Licochalcona H: Se ha investigado su potencial en el tratamiento de trastornos metabólicos.

Actividad Biológica

Licochalcone D (Lico D), a chalcone derivative derived from Glycyrrhiza uralensis, has garnered significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. This article compiles findings from various studies to elucidate the biological activity of Lico D, emphasizing its mechanisms of action and potential therapeutic applications.

1. Antioxidant and Anti-Senescent Effects

Recent studies have highlighted the role of Lico D in ameliorating oxidative stress-induced cellular senescence. A study conducted on human bone marrow-mesenchymal stem cells (hBM-MSCs) demonstrated that Lico D significantly reduced oxidative stress markers and increased cell viability when exposed to hydrogen peroxide (H₂O₂) .

Key Findings:

  • Reduction of Senescence Markers: Lico D treatment decreased the expression levels of senescence markers such as p53 and p21 in both in vitro and in vivo models .
  • AMPK Activation: The compound activated AMP-activated protein kinase (AMPK), which is crucial for autophagy induction, thereby enhancing cellular resilience against oxidative stress .
  • Cardioprotective Effects: In a mouse model induced with D-galactose to mimic aging, Lico D reduced the expression of receptors for advanced glycation end products (RAGE) in hippocampal tissues, indicating its potential neuroprotective effects .

2. Cancer Preventive Efficacy

Lico D has shown promise as a cancer preventive agent. In studies involving skin epidermal cells, it inhibited transformation through the regulation of AKT signaling pathways, which are critical for cell proliferation and survival .

Mechanisms of Action:

  • Cell Cycle Arrest: Lico D induced cell cycle arrest in cancer cells by modulating cyclin levels, specifically increasing p21 and p27 while decreasing cyclin B1 and CDC2 levels .
  • Inhibition of Migration and Invasion: The compound downregulated matrix metalloproteinases (MMPs) and urokinase plasminogen activator (uPA), which are involved in cancer cell migration and invasion .

3. Metabolic Regulation

Emerging research indicates that Lico D may enhance glucose metabolism, particularly in insulin-resistant hepatocytes. It was found to improve glucose uptake and glycogen synthesis while inhibiting gluconeogenesis through the IRS/PI3K pathway .

Table 1: Effects of this compound on Glucose Metabolism in Hepatocytes

ParameterControlLico D (1 µM)Lico D (2 µM)
Glucose UptakeBaselineIncreasedSignificantly Increased
Glycogen SynthesisBaselineEnhancedSignificantly Enhanced
IRS/PI3K Pathway ActivationLowModerateHigh
Gluconeogenesis InhibitionBaselineReducedSignificantly Reduced

4. Anti-Inflammatory Properties

Lico D exhibits anti-inflammatory effects by inhibiting various inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-κB) signaling pathways .

Case Study:
A study demonstrated that Lico D treatment significantly reduced inflammatory markers in a model of acute inflammation, showcasing its potential as an anti-inflammatory therapeutic agent.

Q & A

Basic Research Questions

Q. What experimental methodologies are standard for assessing Licochalcone D's pro-apoptotic effects in cancer cells?

Answer: this compound induces apoptosis via caspase activation, ROS generation, and PARP cleavage. Key methods include:

  • Caspase Activity Assays: Fluorometric or colorimetric substrates (e.g., Caspase-3/7 Glo assay) to quantify enzymatic activation .
  • ROS Detection: Flow cytometry using fluorescent probes (e.g., DCFDA) to measure intracellular ROS levels .
  • Western Blotting: Detect cleaved PARP, Bax/Bcl-2 ratio, and phosphorylation status of NF-κB p65 .
  • Cell Viability Assays: MTT or ATP-based assays to correlate apoptosis with dose-dependent cytotoxicity .

Table 1: Key Apoptotic Markers Modulated by this compound

MarkerMethodObserved EffectReference
Caspase-3/7Fluorometric assay2.5-fold activation at 20 μM
PARP cleavageWestern blotCleavage detected at 15 μM
ROS levelsDCFDA flow cytometry3-fold increase at 10 μM

Q. How is this compound's anti-inflammatory activity evaluated in preclinical models?

Answer: Common approaches include:

  • NF-κB Pathway Inhibition: LPS-stimulated macrophages are used to assess suppression of p65 phosphorylation via Western blot .
  • Cytokine Profiling: ELISA or multiplex assays to measure TNF-α, IL-6, and nitric oxide (NO) levels in cell supernatants .
  • In Vivo Inflammation Models: Carrageenan-induced paw edema or DSS-induced colitis in rodents, with dose ranges of 10–50 mg/kg .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported signaling pathways modulated by this compound?

Answer: Contradictions (e.g., variable efficacy across cell types) may arise from differences in experimental design. Mitigation strategies include:

  • Pathway-Specific Knockdowns: siRNA or CRISPR to isolate JAK2/EGFR/Met contributions to apoptosis .
  • Multi-Omics Integration: Transcriptomics (RNA-seq) and phosphoproteomics to map context-dependent signaling .
  • Dose-Response Curves: Compare IC50 values across cell lines to identify tissue-specific sensitivities .

Table 2: Inconsistent Signaling Effects of this compound

Study ContextObserved Pathway InhibitionConflicting FindingReference
Bladder cancer cellsERK1/2 suppressionNo ERK modulation in hepatoma
Platelet aggregationCollagen pathway blockadeWeak ADP/thrombin inhibition

Q. What experimental designs optimize the study of this compound's anti-senescence effects?

Answer: Despite preliminary evidence of lifespan extension in yeast and flies , robust human cell models require:

  • Senescence-Associated Beta-Galactosidase (SA-β-gal) Staining: Primary fibroblasts treated with 5–10 μM this compound for 7 days .
  • Transcriptomic Profiling: RNA-seq to identify senescence-related genes (e.g., p16, p21) and pathways (e.g., mTOR, AMPK) .
  • Combination Studies: Co-treatment with senolytics (e.g., dasatinib) to assess synergistic effects .

Q. What methodologies are recommended for analyzing this compound's pharmacokinetics and metabolism?

Answer:

  • HPLC-MS/MS: Quantify plasma/tissue concentrations using transitions like m/z 339→121 (parent compound) and m/z 515→339 (glucuronides) .
  • Phase II Metabolism Assays: Incubate with human hepatocytes and β-glucuronidase/sulfatase to identify conjugates .
  • In Vivo PK Studies: Administer 10 mg/kg IV/orally in rodents; calculate AUC, Cmax, and half-life .

Table 3: Metabolic Pathways of this compound (Inferred from Licochalcone A Data)

Metabolite TypeEnzyme InvolvedDetection MethodReference
GlucuronidesUGT1A1/1A3UHPLC-MS/MS (SRM mode)
SulfatesSULT1A1Negative ion ESI-MS

Q. How should researchers design studies to compare this compound with structurally related chalcones?

Answer:

  • Structure-Activity Relationship (SAR) Analysis: Test analogs (e.g., Licochalcone A/C) for antiplatelet IC50, apoptosis induction, and kinase inhibition .
  • Molecular Docking: Simulate binding affinities to JAK2/EGFR using AutoDock Vina .
  • In Vivo Efficacy Trials: Use xenograft models to compare tumor suppression (e.g., 25 mg/kg, 4-week dosing) .

Table 4: Comparative Antiplatelet Activity of Chalcones

CompoundIC50 (Collagen-Induced)Selectivity vs. ThrombinReference
This compound7.58 μM10-fold higher selectivity
Licochalcone A6.33 μM8-fold higher selectivity

Propiedades

IUPAC Name

(E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-13(2)4-5-15-12-16(8-10-18(15)23)17(22)9-6-14-7-11-19(24)20(25)21(14)26-3/h4,6-12,23-25H,5H2,1-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETRVWFVEFCGOK-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C(=O)C=CC2=C(C(=C(C=C2)O)O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1)C(=O)/C=C/C2=C(C(=C(C=C2)O)O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162738
Record name Licochalcone D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144506-15-0
Record name Licochalcone D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144506150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Licochalcone D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LICOCHALCONE D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P0SH94V09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Licochalcone D
Reactant of Route 2
Reactant of Route 2
Licochalcone D
Reactant of Route 3
Reactant of Route 3
Licochalcone D
Reactant of Route 4
Licochalcone D
Reactant of Route 5
Licochalcone D
Reactant of Route 6
Licochalcone D

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.